molecular formula C15H17NO3 B11030906 1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030906
M. Wt: 259.30 g/mol
InChI Key: UIXWFLJCPVXHML-UHFFFAOYSA-N
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Description

1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrroloquinoline core, followed by functionalization steps to introduce the hydroxy, methoxy, and methyl groups.

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.

    Functionalization: The introduction of the hydroxy and methoxy groups can be carried out through selective hydroxylation and methylation reactions. The methyl groups are typically introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to remove oxygen functionalities or to reduce double bonds using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Substitution: Halides (e.g., Br₂, Cl₂), amines (e.g., NH₃, RNH₂).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced pyrroloquinoline derivatives.

    Substitution: Formation of various substituted pyrroloquinoline derivatives.

Scientific Research Applications

1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-7,13,17H,1-4H3

InChI Key

UIXWFLJCPVXHML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)O)(C)C

Origin of Product

United States

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